molecular formula C15H14F3N3O2 B7007253 N-cyclobutyl-2-pyridin-3-yl-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide

N-cyclobutyl-2-pyridin-3-yl-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide

Cat. No.: B7007253
M. Wt: 325.29 g/mol
InChI Key: GBBZJDDGEYREQD-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-pyridin-3-yl-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclobutyl group, a pyridinyl group, a trifluoroethyl group, and an oxazole ring

Properties

IUPAC Name

N-cyclobutyl-2-pyridin-3-yl-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c16-15(17,18)9-21(11-4-1-5-11)14(22)12-8-23-13(20-12)10-3-2-6-19-7-10/h2-3,6-8,11H,1,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBZJDDGEYREQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(CC(F)(F)F)C(=O)C2=COC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-2-pyridin-3-yl-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the pyridinyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl moiety to the oxazole ring.

    Addition of the cyclobutyl group: This can be done through a nucleophilic substitution reaction, where a cyclobutyl halide reacts with a suitable nucleophile.

    Incorporation of the trifluoroethyl group: This step often involves the use of trifluoroethylating agents under specific conditions to introduce the trifluoroethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2-pyridin-3-yl-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclobutyl-2-pyridin-3-yl-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-cyclobutyl-2-pyridin-3-yl-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclobutyl-2-pyridin-3-yl-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide: shares similarities with other oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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